

impact of sample hemolysis on glucose 6-phosphate measurement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glucose 6-phosphate

Cat. No.: B3062534

[Get Quote](#)

Technical Support Center: Glucose-6-Phosphate Measurement

This technical support guide is intended for researchers, scientists, and drug development professionals who are performing **glucose 6-phosphate** (G6P) measurements and may encounter issues related to sample quality, specifically hemolysis.

Frequently Asked Questions (FAQs)

Q1: What is sample hemolysis and why is it a concern for G6P measurement?

A1: Sample hemolysis is the rupture of red blood cells (erythrocytes) in vitro after the blood sample has been collected. This is a common preanalytical error that can occur due to improper sample collection, handling, or processing.^{[1][2]} It is a significant concern for G6P measurement because red blood cells contain various components, including G6P and enzymes, at different concentrations than in the surrounding plasma. The release of these intracellular components can interfere with the accuracy of the G6P assay.^[1]

Q2: How does hemolysis affect the measured concentration of G6P?

A2: The precise impact of hemolysis on G6P concentration in a plasma or serum sample depends on the concentration gradient of G6P between erythrocytes and plasma. G6P is a key intracellular metabolite in the glycolytic and pentose phosphate pathways within red blood cells.

[3][4] Lysis of these cells will release their G6P content into the plasma or serum. If the intracellular concentration of G6P is significantly higher than the extracellular concentration, hemolysis will lead to a factitiously elevated G6P measurement. Conversely, if for some reason the extracellular concentration were higher, a dilutional effect could be observed. For many analytes with lower intracellular concentrations, such as glucose, hemolysis can cause a decrease in the measured value due to a dilution effect.[1]

Q3: Can hemolysis interfere with the G6P assay chemistry itself?

A3: Yes, hemolysis can cause significant interference in the chemical and optical measurements of G6P assays.[1][5] Most G6P assays are enzymatic and rely on the measurement of NADPH produced by the G6P dehydrogenase (G6PD) enzyme.[6][7] Hemoglobin, released from lysed red blood cells, has a strong absorbance in the UV and visible light spectrum, which can interfere with the spectrophotometric or colorimetric measurement of NADPH (typically at 340 nm) or the colored products of subsequent reactions. [1][5] This can lead to either falsely high or falsely low results depending on the specific wavelengths and assay principles used.

Q4: How can I prevent sample hemolysis?

A4: Preventing hemolysis starts with proper sample collection and handling techniques. Best practices include:

- Proper Venipuncture Technique: Use an appropriate gauge needle (e.g., 20-22 gauge for routine collections) and avoid excessive suction.[2]
- Allow Alcohol to Dry: Ensure the puncture site is completely dry before venipuncture.[2]
- Gentle Mixing: Invert tubes with anticoagulants gently rather than shaking them vigorously.[2]
- Correct Tube Filling: Ensure vacuum tubes are filled to the appropriate level.
- Avoid Temperature Extremes: Do not expose samples to excessive heat or cold during transport and storage.[8]
- Prompt Processing: Centrifuge samples to separate plasma/serum from cells in a timely manner.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpectedly high G6P values in plasma/serum samples.	Sample hemolysis leading to the release of intracellular G6P.	Visually inspect the sample for a pink or red hue. If hemolysis is suspected, it is highly recommended to recollect the sample. Consider implementing stricter sample collection and handling protocols to prevent hemolysis.
Inconsistent or non-reproducible G6P readings.	Varying degrees of hemolysis across different samples. Spectrophotometric interference from hemoglobin.	Review sample collection and handling procedures for consistency. For spectrophotometric assays, run a sample blank containing the hemolyzed sample without the enzyme mix to measure and subtract the background absorbance caused by hemoglobin. ^[7]
Assay failure or results outside the linear range.	Gross hemolysis causing significant spectral interference or affecting enzyme kinetics.	Grossly hemolyzed samples are generally unsuitable for G6P analysis and should be rejected. ^[9] A new sample should be requested.
Low G6P readings in whole blood lysates.	Degradation of G6P by endogenous enzymes in the sample.	Deproteinize samples promptly after collection using methods like perchloric acid precipitation followed by neutralization, or by using molecular weight cut-off spin filters to remove enzymes. ^[6]

Quantitative Data Summary

While direct quantitative data on the effect of specific hemolysis levels on G6P concentration is not readily available in the literature, the following table summarizes the general impact of hemolysis on related biochemical analytes.

Analyte	Effect of Hemolysis	Reason
Potassium (K ⁺)	Increased	High intracellular concentration in red blood cells.
Lactate Dehydrogenase (LDH)	Increased	High intracellular concentration in red blood cells. ^[1]
Aspartate Aminotransferase (AST)	Increased	High intracellular concentration in red blood cells.
Glucose	Decreased	Lower intracellular concentration in red blood cells compared to plasma, leading to a dilutional effect. ^[1]
NADPH Measurement	Interference (falsely high or low)	Spectral interference from hemoglobin absorbance at the measurement wavelength (e.g., 340 nm). ^[5]

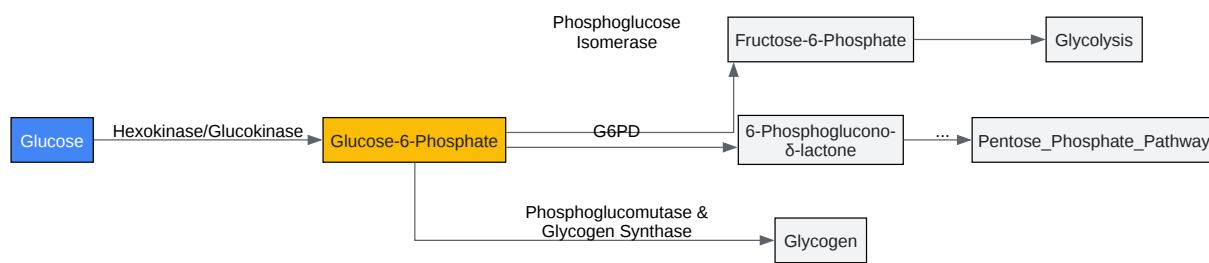
Experimental Protocols & Methodologies

Principle of a Common G6P Enzymatic Assay

Most quantitative assays for G6P are based on the following enzymatic reaction:

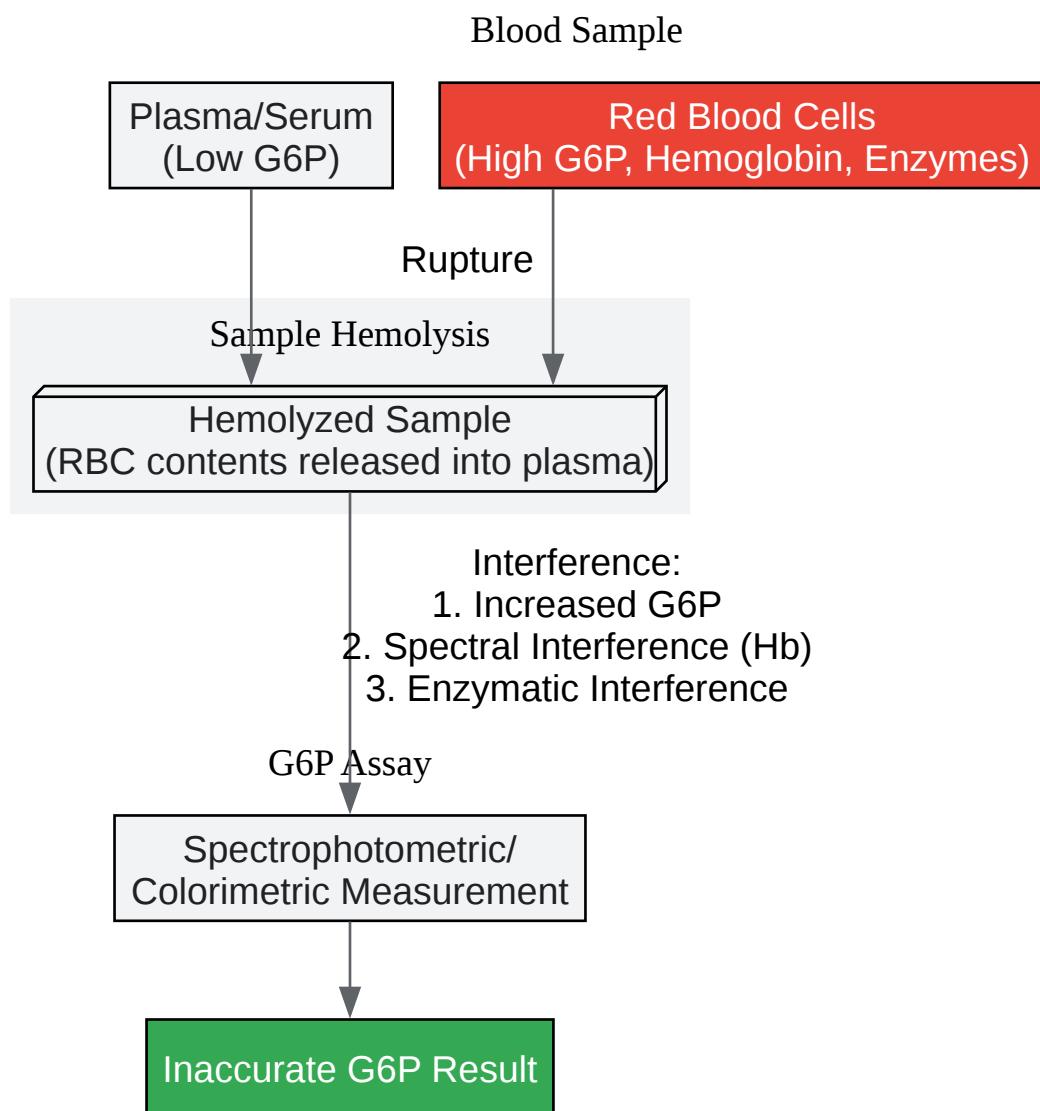
- Oxidation of G6P: Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of G6P to 6-phosphoglucono- δ -lactone.
- Reduction of NADP⁺: In this reaction, NADP⁺ is reduced to NADPH.
- Detection of NADPH: The amount of NADPH produced is proportional to the amount of G6P in the sample. NADPH can be measured directly by its absorbance at 340 nm or can be

used in a subsequent colorimetric or fluorometric reaction to produce a detectable signal.[\[6\]](#) [\[7\]](#)[\[10\]](#)


Sample Preparation Protocol for G6P Measurement in Whole Blood

This protocol is adapted from commercially available assay kits and is intended for the measurement of intracellular G6P.

- Sample Collection: Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin.
- Cell Lysis: To measure intracellular G6P, red blood cells must be lysed. This can be achieved by:
 - Hypotonic Lysis: Diluting the blood sample with a hypotonic buffer or deionized water.
 - Freeze-Thaw Cycles: Freezing the sample at -80°C and then thawing it. Repeat this process for complete lysis.
 - Sonication: Using short bursts of sonication on ice to rupture the cell membranes.
- Deproteinization (Recommended): To prevent enzymatic degradation of G6P and remove interfering proteins, it is recommended to deproteinize the sample lysate. A common method is:
 - Add perchloric acid to the lysate to precipitate proteins.
 - Centrifuge to pellet the precipitated proteins.
 - Neutralize the supernatant with a base like potassium hydroxide.
 - Centrifuge again to remove the potassium perchlorate precipitate.
 - The resulting supernatant can be used for the G6P assay.
 - Alternatively, use a 10 kDa molecular weight cut-off spin filter to remove proteins.[\[6\]](#)


- Assay: Perform the G6P assay on the deproteinized supernatant according to the specific instructions of the assay kit being used.

Visualizations

[Click to download full resolution via product page](#)

Caption: Role of G6P in central carbohydrate metabolism.

[Click to download full resolution via product page](#)

Caption: Logical workflow of hemolysis impact on G6P measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beaumontlaboratory.com [beaumontlaboratory.com]
- 3. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 4. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haemoglobin interference in the bichromatic spectrophotometry of NAD(P)H at 340/380 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. akadeum.com [akadeum.com]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [impact of sample hemolysis on glucose 6-phosphate measurement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062534#impact-of-sample-hemolysis-on-glucose-6-phosphate-measurement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com